molecular formula C12H9NO2 B1268362 Phenyl isonicotinate CAS No. 94-00-8

Phenyl isonicotinate

Cat. No.: B1268362
CAS No.: 94-00-8
M. Wt: 199.2 g/mol
InChI Key: RGQQGHGIUCRECH-UHFFFAOYSA-N
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Description

Phenyl isonicotinate, also known as isonicotinic acid phenyl ester, is an organic compound with the molecular formula C12H9NO2. It is a derivative of isonicotinic acid, where the carboxyl group is esterified with phenol. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

Phenyl isonicotinate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with phenylalanine hydroxylase, an enzyme involved in the conversion of phenylalanine to tyrosine . This interaction is crucial as it influences the metabolic pathway of phenylalanine, affecting the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the redox homeostasis within cells by interacting with reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby influencing oxidative stress levels . This modulation can impact various cellular processes, including apoptosis and proliferation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound acts as an antioxidant by scavenging free radicals and chelating metal ions . It also modulates the activity of nuclear factor-kappa B (NF-kB) and nuclear erythroid factor 2 (Nrf2), which are key regulators of oxidative stress and inflammation . These interactions help in maintaining cellular homeostasis and protecting cells from oxidative damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions but may degrade when exposed to extreme pH or temperature . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to induce adaptive responses in cells, such as upregulation of antioxidant enzymes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as reducing oxidative stress and inflammation . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Understanding these pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it has been observed to interact with organic anion transporters, which facilitate its uptake and distribution in various tissues . The localization and accumulation of this compound can impact its efficacy and toxicity.

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it exerts its antioxidant effects . The compound’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its proper function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl isonicotinate can be synthesized through the esterification of isonicotinic acid with phenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Phenyl isonicotinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form isonicotinic acid and phenol.

    Reduction: Reduction reactions can convert it back to isonicotinic acid and phenol.

    Substitution: It can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Isonicotinic acid and phenol.

    Reduction: Isonicotinic acid and phenol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Phenyl isonicotinate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Phenyl isonicotinate can be compared with other esters of isonicotinic acid, such as:

This compound is unique due to its specific ester group, which imparts distinct physical and chemical properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

phenyl pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-12(10-6-8-13-9-7-10)15-11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGQQGHGIUCRECH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341241
Record name Phenyl isonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94-00-8
Record name Phenyl isonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl Isonicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of phenyl isonicotinate contribute to the formation of different crystal structures in Hofmann-like spin crossover complexes?

A1: this compound acts as a ligand in Hofmann-like spin crossover complexes, coordinating to the central Fe(II) ion through its nitrogen atom. The phenyl ring's steric bulk influences the interlayer spacing within the resulting 2D sheet structure. For instance, in FeII(phenyl-isonicotinate)2[AgI(CN)2]2, the bulky phenyl groups lead to a larger interlayer space compared to complexes with smaller ligands. This impacts the spin crossover behavior, resulting in a higher critical temperature (Tc = 227 K) compared to complexes with less bulky ligands.

Q2: Can this compound be used to modify the properties of liquid crystals?

A2: While the provided research doesn't directly involve this compound in liquid crystal design, a closely related compound, 4-(4-propylcyclohexyl) this compound, plays a crucial role in creating liquid crystals with wide enantiotropic blue phases. This suggests that modifications to the phenyl ring, such as replacing the propylcyclohexyl group with a phenyl group, could potentially influence the liquid crystal properties. Further research is needed to explore the specific effects of this compound on liquid crystal behavior.

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